[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Overview
Description
“[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C13H16Cl2N2 . It belongs to the class of organic compounds known as amines, which are organic compounds that contain a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a methylphenyl group and a methylamine group .
Chemical Reactions Analysis
The chemical reactions of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would depend on its functional groups. Amines, for example, are basic and can react with acids to form salts. They can also undergo reactions such as alkylation, acylation, and sulfonation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues, which have a similar structure to the compound you mentioned, have been developed as antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
Selective COX-2 Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, similar to the compound you mentioned, was designed, synthesized, and evaluated as selective COX-2 inhibitors .
- Methods of Application : The compounds were synthesized through two-step reactions. First, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .
- Results or Outcomes : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Synthesis of Piperazines
- Scientific Field : Organic Chemistry
- Application Summary : Piperazine derivatives, which have a structure related to the compound you mentioned, have been synthesized using various methods . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : These methods have been used to synthesize a wide range of piperazine derivatives, which have shown a wide range of biological and pharmaceutical activity .
Neuroprotective Agents
- Scientific Field : Neurochemistry
- Application Summary : Compounds with a 5-(4-pyridinyl)-4H-1,2,4-triazole core, which is similar to the compound you mentioned, have been studied as potential neuroprotective agents .
- Methods of Application : The compounds were synthesized and then tested in animal models of Parkinson’s disease .
- Results or Outcomes : Some of these compounds have shown promising results in enhancing levels of TH and DAT in the midbrain of mice treated with neurotoxin .
Synthesis of Various Organic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : The compound [(4-methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride, which is similar to the compound you mentioned, is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific organic compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but the compound is generally used to produce other compounds with useful properties .
Neuroprotective Agents for Parkinson’s Disease
- Scientific Field : Neurochemistry
- Application Summary : Compounds with a 5-(4-pyridinyl)-4H-1,2,4-triazole core, which is similar to the compound you mentioned, have been studied as potential neuroprotective agents in Parkinson’s disease .
- Methods of Application : The compounds were synthesized and then tested in animal models of Parkinson’s disease .
- Results or Outcomes : The compound proved to enhance levels of TH and DAT in the midbrain of mice treated with neurotoxin .
Safety And Hazards
Future Directions
The future directions for research on a compound like “[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride” could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying its properties, developing new methods for its synthesis, or investigating its mechanism of action .
properties
IUPAC Name |
(2-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXZKIFXHVRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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